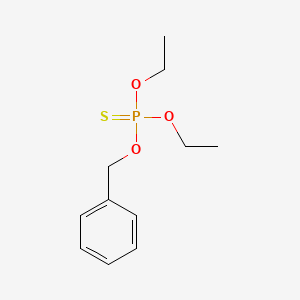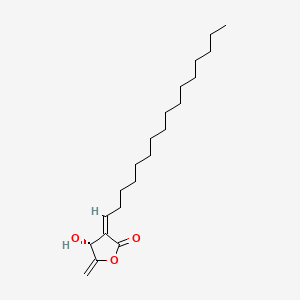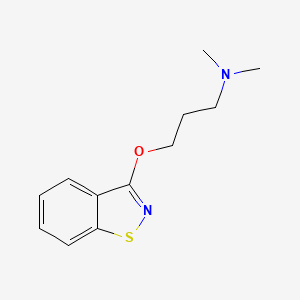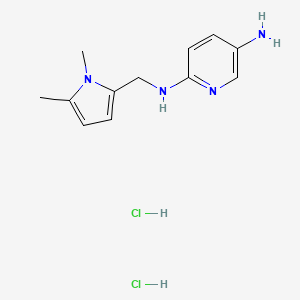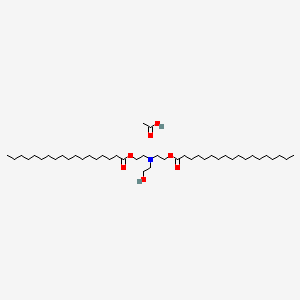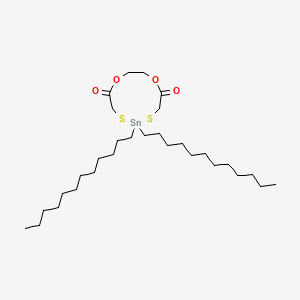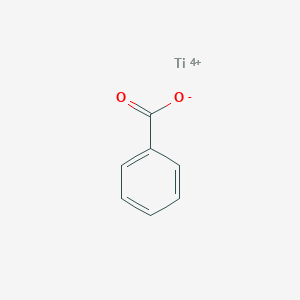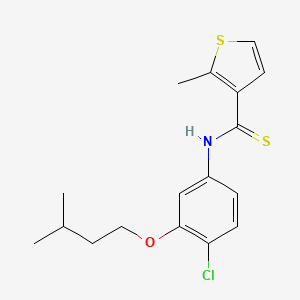
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is a chemical compound with the molecular formula C7H4Cl4NO2SNa. It is known for its unique structure, which includes a trichlorophenyl group attached to a methanesulphonamidate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate typically involves the reaction of 3-trichlorophenylamine with chloromethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Trichlorophenylamine+Chloromethanesulfonyl chloride+NaOH→Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反应分析
Types of Reactions
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Sodium chloro-N-(2-trichlorophenyl)methanesulphonamidate
- Sodium chloro-N-(4-trichlorophenyl)methanesulphonamidate
- Sodium bromo-N-(3-trichlorophenyl)methanesulphonamidate
Uniqueness
Sodium chloro-N-(3-trichlorophenyl)methanesulphonamidate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
属性
CAS 编号 |
83930-10-3 |
|---|---|
分子式 |
C7H5Cl4NO2S.Na C7H5Cl4NNaO2S |
分子量 |
332.0 g/mol |
InChI |
InChI=1S/C7H5Cl4NO2S.Na/c1-15(13,14)12(11)5-3-2-4(8)6(9)7(5)10;/h2-3H,1H3; |
InChI 键 |
HHKFTXOVTNMFLM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N(C1=C(C(=C(C=C1)Cl)Cl)Cl)Cl.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


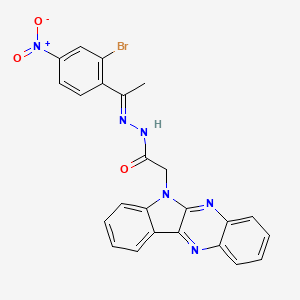
![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)
